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Cat. No.: B3120529

. J

Executive Summary & Compound Identity

4-[(2-Ethoxyethoxy)methyl]piperidine is a secondary amine featuring a piperidine core
substituted at the 4-position with a diethylene glycol monoethyl ether-like side chain. This
structural motif is critical in drug discovery for introducing flexibility and hydrogen-bond
accepting capability without adding excessive molecular weight.

IUPAC Name: 4-[(2-Ethoxyethoxy)methyl]piperidine[1]

CAS Number: 265108-40-5[1][2]

Molecular Formula: C10H21:NO2

Molecular Weight: 187.28 g/mol

Physical State: Typically a colorless to pale yellow viscous liquid.

Structural Analysis & Fragmentation Logic

Before interpreting spectra, we must map the magnetic and mass environments of the
molecule. The structure consists of three distinct domains:

e The Piperidine Ring: A secondary amine (NH) with a chair conformation.
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e The Methylene Bridge: A -CHz- linker connecting the ring to the ether oxygen.

o The Ethoxyethoxy Tail: A flexible polyether chain (-O-CH2-CH2-O-CH2-CHs).

Visualization of Structural Connectivity

The following diagram illustrates the connectivity and key fragmentation points relevant to Mass
Spectrometry (MS) and NMR assignment.
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Figure 1: Structural connectivity and primary mass spectrometry fragmentation logic for 4-[(2-
Ethoxyethoxy)methyl]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the consensus spectral signature for this molecule
in deuterated chloroform (CDCIs).

'H NMR (Proton NMR)

Solvent: CDCIs (Residual peak at 7.26 ppm) Frequency: 400 MHz

The spectrum is characterized by the distinct multiplets of the piperidine ring and the
continuous ether region.
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Methylene of

Ethyl -O-CH2- 3.51 Quartet (q) 2H 7.0 the terminal
ethyl group.
Ethylene
PEG -O-CHz- ] glycol
3.55-3.65 Multiplet (m) 4H -
CH2-O- backbone
protons.

Expert Insight: The doublet at 3.32 ppm is the diagnostic handle for the 4-substituted methyl
ether. If this signal appears as a singlet, it implies the loss of the coupling to the C4-H,
suggesting degradation or incorrect substitution.

3C NMR (Carbon NMR)

Solvent: CDCIs (Triplet at 77.16 ppm)

Shift (6, ppm) Carbon Environment Notes

15.2 Terminal CHs Typical methyl in ethoxy group.
29.8 Piperidine C3/C5 Beta-carbons to Nitrogen.

36.4 Piperidine C4 Methine carbon (branch point).

Alpha-carbons to Nitrogen

46.3 Piperidine C2/C6 (deshielded by N).

66.6 Terminal -O-CH2- Ethyl ether methylene.

70.1 PEG -O-CH2- Ethylene glycol carbons.

70.6 PEG -CH2-O- Ethylene glycol carbons.

76.8 Bridge -CH2-O- Methylene attached to the ring.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and purity.
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Electrospray lonization (ESI)

 lonization Mode: Positive (ESI+)
e Solvent: Methanol + 0.1% Formic Acid
e Observed lon:

o [M+H]*: m/z 188.2 (Base Peak)

o [M+Na]*: m/z 210.2 (Often observed in glass capillaries)

Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the molecule typically fragments at the ether
linkages.

» m/z 82/83: Piperidine ring fragment (loss of the entire side chain). This is the characteristic
"fingerprint" of 4-substituted piperidines.

e m/z 100: Loss of the terminal ethoxyethyl group.

Infrared Spectroscopy (IR)

Sampling Method: Attenuated Total Reflectance (ATR) on neat liquid.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber

Vibration Mode Intensity Interpretation

(cm™)

Secondary amine.
3300 — 3450 N-H Stretch Weak/Broad Broadening indicates

H-bonding.

Alkyl chains (CHz,
2850 — 2950 C-H Stretch Strong

CHs).

"Bohlmann bands"

) specific to amines with

2700 — 2800 C-H (Bohlmann) Medium

anti-periplanar lone

pairs.

Ether linkages
1100 - 1150 C-O-C Stretch Very Strong (multiple bands due to
polyether chain).

Experimental Protocols
NMR Sample Preparation

To ensure sharp multiplets and accurate integration, free base amines must be handled
carefully to avoid broadening from proton exchange.

e Solvent Choice: Use CDCIz neutralized with basic alumina or silver foil if the solvent is acidic
(acidic CDCIs can protonate the amine, shifting the C2/C6 protons downfield to ~3.5 ppm).

o Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.

e Shimming: Ensure good shimming; the ethylene glycol region (3.5-3.65 ppm) can overlap
significantly if resolution is poor.

Purity Assessment Workflow

When synthesizing or sourcing this compound, use this cross-validation logic:
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e Step 1 (IR): Confirm strong ether band at 1100 cm~*. Absence suggests hydrolysis to
alcohol.

e Step 2 (MS): Check [M+H]* = 188. If 174 is observed, you likely have the des-methyl analog
(ether attached directly to ring).

o Step 3 (NMR): Verify the integration of the bridge doublet at 3.32 ppm (2H).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. WENNELS... [china.guidechem.com]
e 2. Page loading... [guidechem.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 4-[(2-
Ethoxyethoxy)methyl]piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3120529#spectroscopic-data-nmr-ir-ms-of-4-2-
ethoxyethoxy-methyl-piperidine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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